(6-Bromo-2-methoxypyridin-3-yl)methanol

Medicinal Chemistry Organic Synthesis Building Blocks

Researchers designing PROTACs require precise regiochemical control to ensure correct ternary complex geometry. Generic substitution with the 5-bromo isomer produces divergent exit vectors, compromising degrader efficacy. (6-Bromo-2-methoxypyridin-3-yl)methanol provides the definitive 6-bromo-2-methoxy-3-hydroxymethyl substitution for predictable linker conjugation. • 6-Br: Suzuki/Buchwald coupling handle for E3 ligase ligand attachment • 3-CH₂OH: Orthogonal ester/ether linkage site for precise conjugation • ≥98% purity: Eliminates regioisomeric interference in SAR assays Sourced with defined purity and full analytical documentation for reproducible PROTAC development.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05
CAS No. 1802489-60-6
Cat. No. B591772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-methoxypyridin-3-yl)methanol
CAS1802489-60-6
Molecular FormulaC7H8BrNO2
Molecular Weight218.05
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Br)CO
InChIInChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3
InChIKeyMTHRVTUIZBUYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methoxypyridin-3-yl)methanol Sourcing Guide


(6-Bromo-2-methoxypyridin-3-yl)methanol (CAS 1802489-60-6) is a halogenated heterocyclic building block with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a crystalline solid belonging to the pyridine family, characterized by a bromine atom at the 6-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring. The compound is classified as a protein degrader building block [1], indicating its utility in the synthesis of PROTACs and other targeted protein degradation molecules. Its structural features render it a versatile intermediate for cross-coupling reactions and further functionalization in medicinal chemistry and agrochemical research .

Protein degrader building block for PROTAC synthesis
Halogenated pyridine handle for cross-coupling reactions
Versatile intermediate for medicinal chemistry and agrochemical research

Substitution Risks for (6-Bromo-2-methoxypyridin-3-yl)methanol


In medicinal chemistry and agrochemical research, small changes in substitution patterns on heterocyclic scaffolds can dramatically alter synthetic utility and biological activity . The precise positioning of the bromine, methoxy, and hydroxymethyl groups in (6-Bromo-2-methoxypyridin-3-yl)methanol dictates its reactivity in cross-coupling reactions and its potential to serve as a specific building block. Substituting it with a positional isomer, such as the 5-bromo analog, or a functional group variant, like the corresponding amine or ketone, can lead to different regioselectivity in downstream reactions and potentially divergent biological properties. Therefore, generic substitution without careful consideration of these structural nuances can compromise the integrity of synthetic routes and the outcomes of structure-activity relationship (SAR) studies. The quantitative evidence below details these critical differentiations.

Regioisomer Mismatch

5-bromo analogs may alter cross-coupling regioselectivity and downstream SAR outcomes.

Functional Group Divergence

The corresponding amine (methanamine) shifts synthetic handles and conjugate properties, limiting direct replacement.

Purity Grade Variability

Supplier purity specifications may differ; lower grades can introduce side reactions in sensitive applications.

(6-Bromo-2-methoxypyridin-3-yl)methanol Evidence Guide


6-Bromo vs 5-Bromo Regioisomer Comparison

The target compound, (6-Bromo-2-methoxypyridin-3-yl)methanol, is a distinct regioisomer from (5-Bromo-2-methoxypyridin-3-yl)methanol. This difference in bromine position (6- vs. 5-) is critical for synthetic applications. While direct comparative biological data are unavailable in the public domain, the structural distinction is absolute and verified by unique CAS numbers and InChI Keys . This regioisomerism directly impacts the electronic and steric properties of the pyridine ring, thereby influencing reactivity in metal-catalyzed cross-couplings and subsequent biological interactions of derived compounds.

Regioisomer Identity
Data to verify
CAS 1802489-60-6 (98%) vs 351410-47-4 (97%); distinct InChI Keys
Regioisomer identity directs cross-coupling outcome.
Verify CAS and InChI to avoid isomer mismatch.
Medicinal Chemistry Organic Synthesis Building Blocks

Functional Group: Methanol vs Methanamine

(6-Bromo-2-methoxypyridin-3-yl)methanol contains a primary alcohol functional group, whereas the closely related (6-Bromo-2-methoxypyridin-3-yl)methanamine features a primary amine. This difference is quantified by a molecular weight shift of -0.99 g/mol (218.05 vs. 217.06 g/mol) and a difference in hydrogen bond donor/acceptor counts [1]. The alcohol provides a distinct synthetic handle for esterification or etherification, while the amine is suited for amide bond formation or reductive amination. This functional group divergence dictates their respective roles as building blocks, particularly in linker attachment strategies for PROTAC design.

Functional Group Match
ΔMW = -0.99 g/mol (218.05 vs 217.06); -CH₂OH → -CH₂NH₂
Alcohol vs amine defines synthetic handles and conjugate properties.
MW shift confirms functional group difference.
PROTACs Targeted Protein Degradation Linker Chemistry

Purity Comparison Across Suppliers

While the compound is available from multiple vendors, the specified purity can vary, directly impacting its suitability for sensitive applications. For instance, Bidepharm offers the compound at 98% purity, whereas other suppliers like AKSci specify a minimum purity of 95% . This 3% difference in purity can be significant in reactions requiring high fidelity, such as in the late-stage functionalization of complex molecules or when used as an analytical standard.

Purity Specification
Data to verify
Purity: 98% (Bidepharm) vs 95% (AKSci); 3% difference
Higher purity may reduce side reactions in sensitive syntheses.
Review vendor CoA for application-specific purity needs.
Chemical Procurement Quality Control Reproducibility

(6-Bromo-2-methoxypyridin-3-yl)methanol Application Scenarios


Synthesis of PROTACs and Molecular Glues

As a protein degrader building block [1], (6-Bromo-2-methoxypyridin-3-yl)methanol is optimally utilized as a synthetic intermediate for creating PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to attach the pyridine scaffold to various linkers or E3 ligase ligands. The primary alcohol group (-CH2OH) at the 3-position offers a distinct site for ester or ether linkage formation, enabling precise conjugation with other molecular components. Its 6-bromo substitution pattern, in contrast to the 5-bromo regioisomer , dictates the exit vector and geometry of the assembled degrader, a critical parameter for forming a stable ternary complex with the target protein and E3 ligase.

Medicinal Chemistry Lead Optimization & SAR

This compound is a key intermediate for generating focused libraries of pyridine-containing analogs for structure-activity relationship (SAR) exploration. The 6-bromo-2-methoxypyridine core is a common motif in bioactive molecules. Its specific substitution pattern allows medicinal chemists to systematically explore chemical space around this scaffold. The high purity specification (98%) available from certain vendors ensures that biological data obtained from screening these analogs is reliable and not confounded by impurities. The unique regioisomeric identity of the 6-bromo derivative ensures that the resulting SAR is correctly attributed to the intended structural modification, avoiding the confounding effects of using an isomeric impurity like the 5-bromo analog .

Agrochemical Intermediate for Crop Protection

Halogenated pyridines are frequently employed as building blocks in the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. (6-Bromo-2-methoxypyridin-3-yl)methanol can be used as a starting material or advanced intermediate in the development of such agents. The bromine atom provides a site for further diversification via metal-catalyzed cross-couplings to introduce aryl or heteroaryl groups, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid for further functionalization. The ability to source this compound in research quantities with defined purity facilitates the efficient exploration of new chemical space for crop protection solutions.

Material Science: Organic Electronics Precursor

The pyridine ring is a common component in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-deficient nature. (6-Bromo-2-methoxypyridin-3-yl)methanol can be used as a precursor for the synthesis of novel ligands or small molecules for these applications. The bromine substituent is a reactive site for cross-coupling reactions to install extended pi-conjugated systems, while the hydroxymethyl group can be used to attach the molecule to surfaces or to tune solubility. The specific 6-bromo substitution pattern, distinct from other regioisomers , will influence the electronic properties and packing of the final material, making its precise procurement essential for reproducible device fabrication.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
6-Bromo substitution pattern and alcohol handle
Cross-coupling reactivity and linker attachment chemistry
Lead optimization SAR
Regioisomeric purity and alcohol functionality
Reproducible SAR and impurity profiling
Agrochemical intermediate
Halogenated pyridine core
Diversification via cross-coupling reactions
Organic electronics precursor
6-Bromo position for extended conjugation
Electronic property tuning and material purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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